molecular formula C17H18N2O4 B2532013 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide CAS No. 898418-41-2

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide

Cat. No.: B2532013
CAS No.: 898418-41-2
M. Wt: 314.341
InChI Key: DTSAGUMJXZCWHE-UHFFFAOYSA-N
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Description

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a synthetic small molecule featuring a 4-oxo-4H-pyran core substituted with indoline and N-methylacetamide groups. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology for the design and discovery of novel bioactive compounds. Compounds with similar heterocyclic scaffolds are frequently investigated for their potential to interact with key biological targets, including G protein-coupled receptors (GPCRs) and proteins involved in oncology pathways . The indoline and pyran-4-one motifs are privileged structures in drug discovery, often associated with a range of pharmacological activities. Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening campaigns to identify new modulators of cellular function. Its mechanism of action would be specific to the research context but could involve the modulation of enzyme activity or protein-protein interactions within signaling cascades . Synthetic methodologies, such as I2-catalyzed oxidative cross-coupling, have been developed to efficiently construct similar complex molecules from α-amino ketones and other precursors . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-18-17(21)11-23-16-10-22-13(8-15(16)20)9-19-7-6-12-4-2-3-5-14(12)19/h2-5,8,10H,6-7,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSAGUMJXZCWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of indoline derivatives with pyran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that derivatives of indoline and pyran can induce apoptosis and inhibit cancer cell proliferation. For instance, compounds similar to 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide have shown promising results in inhibiting various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial activity against various bacterial strains. Initial tests suggest that similar structural frameworks exhibit significant inhibition against pathogens, warranting further investigation into the efficacy of this compound as an antimicrobial agent.

Enzyme Inhibition

One notable area of research is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease treatment:

CompoundAChE Inhibition IC50 (µM)
This CompoundTBD
Eserine0.5

Molecular docking studies predict favorable interactions with the active site of AChE, suggesting that modifications to the compound could enhance its inhibitory potency.

Industrial Applications

In addition to its medicinal applications, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)-N-methylacetamide is utilized in industrial settings for:

  • Material Development : Its unique structure allows for the development of new materials with specific properties.
  • Synthesis Precursor : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Case Studies

Several studies have explored the biological activities and potential applications of this compound:

  • Anticancer Studies : Research published in scientific journals has demonstrated that derivatives based on this compound can effectively target specific cancer pathways, leading to cell cycle arrest and apoptosis .
  • Molecular Docking Investigations : Studies utilizing molecular docking simulations have illustrated how structural modifications can enhance binding affinities to target enzymes like AChE, providing insights into optimizing drug design .

Mechanism of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (CAS 898456-30-9)

Structural Differences :

  • Substituent at the acetamide nitrogen : Replaces the N-methyl group with a benzo[d][1,3]dioxol-5-yl moiety.
  • Molecular Weight : 420.4 (C₂₃H₂₀N₂O₆) vs. ~348.4 for the parent compound.
    Implications :
  • Enhanced π-π stacking capacity due to the aromatic benzodioxole may improve binding to hydrophobic enzyme pockets.

Ethyl 2-(2-((6-((4-Benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate (CAS 898441-27-5)

Structural Differences :

  • Substituent at the pyran 6-position : A 4-benzylpiperazinylmethyl group replaces the indolin-1-ylmethyl group.
  • Molecular Weight : 443.5 (C₂₃H₂₉N₃O₆).
    Implications :
  • This modification may enhance blood-brain barrier penetration compared to the indole-containing analog .

2-((6-((2,5-Dichloropyrimidin-4-yl)amino)-1-Isopropyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide (CAS 2230408-81-6)

Structural Differences :

  • Core scaffold: Quinolin-2-one replaces the pyran-4-one ring.
  • Substituents : Dichloropyrimidinyl and isopropyl groups at positions 6 and 1, respectively.
    Implications :
  • The quinoline core may confer distinct photophysical properties and metal-chelating capabilities.

Tabulated Comparison of Key Features

Compound Name (CAS) Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound (Not explicitly stated) Pyran-4-one Indolin-1-ylmethyl, N-methylacetamide ~348.4 Kinase inhibition, GPCR modulation
N-(Benzo[d][1,3]dioxol-5-yl)-... (898456-30-9) Pyran-4-one Benzo[d][1,3]dioxol-5-yl, acetamide 420.4 Antibacterial, CNS-targeted drugs
Ethyl 2-(2-((6-((4-Benzylpiperazin-1-yl)... (898441-27-5) Pyran-4-one 4-Benzylpiperazinylmethyl, ethyl ester 443.5 Antipsychotics, neuroinflammation
2-((6-((2,5-Dichloropyrimidin-4-yl)... (2230408-81-6) Quinolin-2-one Dichloropyrimidinyl, isopropyl Not provided Anticancer, antiviral agents

Research Findings and Functional Insights

  • Pyran-4-one vs.
  • Indole vs. Piperazine Substitutions : Indolinyl groups are associated with serotonin receptor affinity, while piperazine derivatives are common in dopamine D2 antagonists .
  • Chlorinated vs. Methylated Moieties : Chlorine atoms in CAS 2230408-81-6 may enhance cytotoxicity but increase hepatotoxicity risks compared to methylated analogs .

Biological Activity

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a synthetic compound with a complex molecular structure that combines an indoline moiety with a pyran ring. Its unique arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • Indoline moiety : A bicyclic structure known for various biological activities.
  • Pyran ring : Commonly found in many biologically active compounds.
  • Acetamide linkage : Contributes to its chemical reactivity.

The molecular formula is C22H19N3O6C_{22}H_{19}N_{3}O_{6}, with a molecular weight of approximately 421.4 g/mol .

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been explored for their potential to inhibit tumor growth. The presence of the indoline and pyran rings may enhance interactions with cancer-related targets .
  • Anti-inflammatory Effects : Research into related compounds suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : The unique structure may also contribute to antimicrobial effects, as seen in other pyran-based compounds. This aspect warrants further investigation .

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Initial hypotheses suggest that it may interact with specific biological pathways, potentially modulating enzyme activity or receptor interactions. Further studies are needed to elucidate these mechanisms clearly.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights that can be extrapolated to this compound:

StudyCompoundFindings
Indoline derivativesExhibited significant anticancer activity in vitro against various cancer cell lines.
Pyran-based compoundsShowed anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Indoline-pyran hybridsDemonstrated antimicrobial activity against Gram-positive bacteria, suggesting broad-spectrum potential.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reactions : Involves the reaction of indoline derivatives with pyran intermediates.
  • Optimization : Reaction conditions such as temperature, pressure, and catalysts are optimized for yield and purity .

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